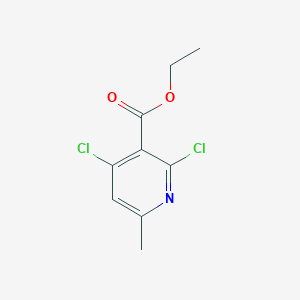

1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

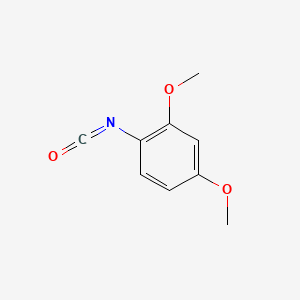

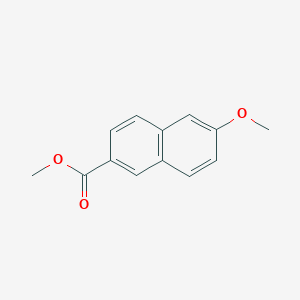

1-(3-Nitrophenyl)-1H-Pyrrole-2-Carbaldehyde (NPPC) is a heterocyclic compound derived from pyrrole with a nitrophenyl substituent. It is a colorless solid with a molecular formula of C10H7NO4 and a molecular weight of 201.17 g/mol. NPPC has been studied extensively in the scientific literature due to its potential applications in organic synthesis, drug design, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis of Schiff Bases

1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde: is a valuable precursor in the synthesis of Schiff bases, which are formed by the condensation reaction with primary amines . These compounds have a wide range of applications, including their use as ligands in coordination chemistry, catalysts in organic synthesis, and potential applications in bioinorganic chemistry.

Catalysis

This compound can act as an intermediate in the preparation of catalysts used in various chemical reactions. Its nitro group can be reduced to an amine, which can then be used to form complexes with metals, facilitating catalytic processes .

Medicinal Chemistry

In medicinal chemistry, 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be utilized to synthesize compounds with potential antibacterial properties. The nitro group is a key functional group that can be transformed into various derivatives with biological activity .

Materials Science

The compound’s structural motif is useful in materials science, particularly in the development of organic semiconductors and conductive polymers. Its aromatic and heterocyclic components make it a candidate for creating pi-conjugated systems .

Environmental Science

In environmental science, derivatives of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be explored for their ability to bind to heavy metals or organic pollutants, aiding in the detection and removal of these substances from the environment .

Analytical Chemistry

This compound can be used in analytical chemistry as a standard or reagent for the development of analytical methods. Its distinct spectroscopic properties allow for its use in UV-visible spectroscopy and other analytical techniques to identify or quantify substances .

Industrial Processes

In industrial processes, the reduction of nitro compounds to amines is a critical step in the synthesis of dyes, pigments, and pharmaceuticals1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde can serve as a substrate in the development of new reduction methodologies, which are more environmentally friendly and cost-effective .

Asymmetric Synthesis

The chiral center near the nitro group in 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be exploited in asymmetric synthesis to create optically active compounds. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-(3-nitrophenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-8-11-5-2-6-12(11)9-3-1-4-10(7-9)13(15)16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFWIANLJTWYNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346436 |

Source

|

| Record name | 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |

CAS RN |

85841-67-4 |

Source

|

| Record name | 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1297681.png)